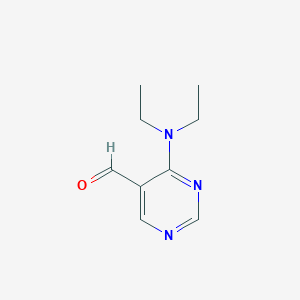
4-(Diethylamino)pyrimidine-5-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Diethylamino)pyrimidine-5-carbaldehyde is a heterocyclic organic compound with the molecular formula C9H13N3O It features a pyrimidine ring substituted with a diethylamino group at the 4-position and an aldehyde group at the 5-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diethylamino)pyrimidine-5-carbaldehyde typically involves the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with diethylamine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like acetonitrile. The reaction proceeds through nucleophilic substitution, where the chlorine atoms are replaced by the diethylamino group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
化学反应分析
Types of Reactions
4-(Diethylamino)pyrimidine-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Various nucleophiles in the presence of a base like triethylamine.
Major Products Formed
Oxidation: 4-(Diethylamino)pyrimidine-5-carboxylic acid.
Reduction: 4-(Diethylamino)pyrimidine-5-methanol.
Substitution: Products depend on the nucleophile used.
科学研究应用
4-(Diethylamino)pyrimidine-5-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various biologically active compounds, including potential pharmaceuticals.
Organic Synthesis: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biological Studies: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
作用机制
The mechanism of action of 4-(Diethylamino)pyrimidine-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, altering their activity. The diethylamino group can enhance the compound’s ability to cross cell membranes, while the aldehyde group can form covalent bonds with target proteins, leading to inhibition or activation of their function.
相似化合物的比较
Similar Compounds
- 2-(Dimethylamino)pyrimidine-5-carbaldehyde
- 4-(Methylamino)pyrimidine-5-carbaldehyde
- 4-(Ethylamino)pyrimidine-5-carbaldehyde
Comparison
4-(Diethylamino)pyrimidine-5-carbaldehyde is unique due to the presence of the diethylamino group, which can influence its reactivity and biological activity. Compared to its analogs with smaller alkyl groups, the diethylamino group may provide better membrane permeability and different steric effects, potentially leading to unique interactions with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C9H13N3O |
|---|---|
分子量 |
179.22 g/mol |
IUPAC 名称 |
4-(diethylamino)pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C9H13N3O/c1-3-12(4-2)9-8(6-13)5-10-7-11-9/h5-7H,3-4H2,1-2H3 |
InChI 键 |
GECRDOVRNKHZLO-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C1=NC=NC=C1C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(1-Methyl-1H-pyrazol-5-yl)-3,9-diazaspiro[5.5]undecan-2-one](/img/structure/B13325640.png)
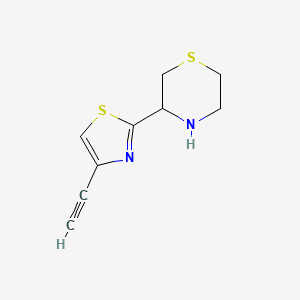
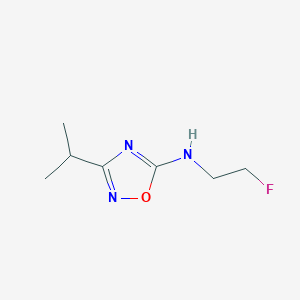
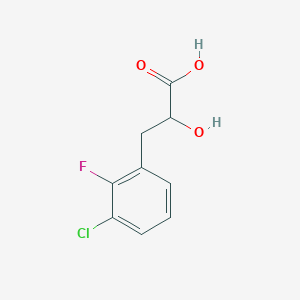

![N-(2-aminophenyl)-4-[[[(2R,3S)-9-(dimethylamino)-5-[(2R)-1-hydroxypropan-2-yl]-3-methyl-6-oxo-2,3,4,7-tetrahydro-1,5-benzoxazonin-2-yl]methyl-methylamino]methyl]benzamide](/img/structure/B13325655.png)
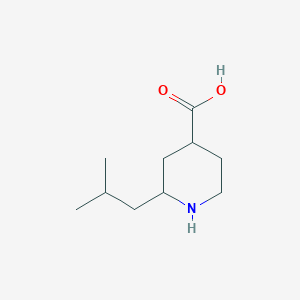
![(1S,3S)-3-(Trifluoromethyl)-8-azaspiro[4.5]decan-1-amine](/img/structure/B13325673.png)
![2-{[1-(2-Bromophenyl)ethyl]amino}propane-1,3-diol](/img/structure/B13325679.png)
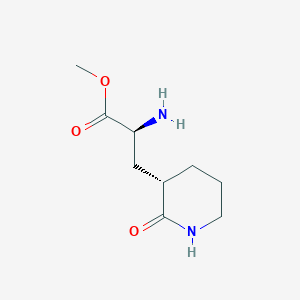
![1-Ethynyl-5-azaspiro[2.5]octane](/img/structure/B13325688.png)

![Rel-(5R,7R)-7-((4-(2,6-diChlorophenyl)piperidin-1-yl)methyl)-1-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol](/img/structure/B13325692.png)

